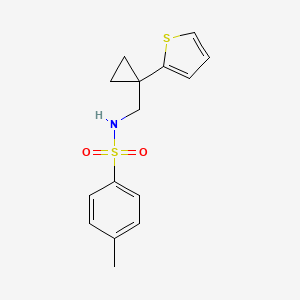

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-12-4-6-13(7-5-12)20(17,18)16-11-15(8-9-15)14-3-2-10-19-14/h2-7,10,16H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCHZRDQWQDJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene moiety can interact with biological membranes and proteins. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene or Cyclopropane Motifs

a. 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (Compound 1l, )

- Structure : Replaces the cyclopropylmethyl group with a furan-thiophene hybrid.

- Key Differences : The furan ring introduces additional oxygen-based polarity, while the absence of cyclopropane reduces steric hindrance.

- Physical Properties : Melting point 90–92°C (vs. unrecorded for the target compound) and 71% synthetic yield .

b. 4-Methyl-N-(2-methylallyl)-N-((2-(prop-1-en-2-yl)cyclopropyl)methyl)benzenesulfonamide (Compound 97b, )

c. N-(But-2-yn-1-yl)-4-methyl-N-(2-oxo-2-(1-(phenylthio)cyclopropyl)ethyl)benzenesulfonamide (Compound S11, )

- Structure : Contains a phenylthio-substituted cyclopropane and an oxo group.

- Key Differences : The phenylthio group enhances sulfur-mediated interactions, while the ketone moiety increases polarity.

- Synthetic Yield : 17%, significantly lower than the target compound’s hypothetical pathway, likely due to steric challenges .

Analogues with Aromatic Heterocycles (Indole, Quinoline)

a. 4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (Compound 3u, )

- Structure : Indole replaces thiophene, with a propyl linker.

- Key Differences : Indole’s NH group enables hydrogen bonding, critical for biological targeting (e.g., kinase inhibition).

- Synthesis : Gold-catalyzed reactions yield 3u in moderate yields, highlighting compatibility with transition-metal catalysis .

b. Montelukast Derivatives ()

- Structure: Complex cyclopropane-containing quinoline derivatives.

- Key Differences: The carboxymethyl-cyclopropyl group and chloroquinoline moiety enhance binding to leukotriene receptors, demonstrating the pharmacological versatility of cyclopropane-sulfonamide hybrids .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that exhibits potential biological activities, making it a candidate for drug discovery. This compound features a unique structure with a sulfonamide group, a methyl group, and a cyclopropyl moiety that includes a thiophene ring. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential applications.

The compound's IUPAC name is 4-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide. Its molecular formula is C₁₅H₁₇N₁O₂S₂, with a molecular weight of 341.43 g/mol. The structure includes key functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₁O₂S₂ |

| Molecular Weight | 341.43 g/mol |

| IUPAC Name | 4-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

| CAS Number | 1207022-75-0 |

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, demonstrate notable antimicrobial activity . Studies have shown that similar compounds exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

Recent studies have explored the anticancer potential of related sulfonamide derivatives. For instance, research on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) revealed significant inhibition of tumor cell proliferation and migration through the induction of ferroptosis in cancer cells. The mechanism involved the downregulation of proteins associated with antioxidant defense, indicating a promising avenue for further investigation into the antitumor effects of compounds structurally similar to 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide .

Anti-inflammatory and Analgesic Effects

Some studies suggest that sulfonamide derivatives possess anti-inflammatory and analgesic properties . This biological activity is critical for developing therapeutic agents aimed at managing pain and inflammation in various conditions.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities for compounds related to 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide:

- Antibacterial Activity : A study synthesized multiple sulfonamide derivatives and tested them against various bacterial strains. The results indicated that several compounds exhibited significant antibacterial effects, outperforming traditional antibiotics like ampicillin .

- Ferroptosis Induction in Tumor Cells : In experiments involving PMSA, it was found that the compound inhibited tumor cell growth by triggering ferroptosis, characterized by increased lipid peroxidation and ROS levels .

- Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives using methods such as the Paal–Knorr synthesis. These methods emphasize optimizing reaction conditions for yield and scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions:

Cyclopropylation : Formation of the cyclopropyl group using amines and reagents like 1,2-dibromoethane under basic conditions (e.g., NaH) .

Thiophene Coupling : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution .

Sulfonamide Formation : Reaction of 4-methylbenzenesulfonyl chloride with the cyclopropyl-thiophene intermediate in polar aprotic solvents (e.g., DMF) at 0–25°C .

Key intermediates include the cyclopropylmethylamine derivative and thiophene-functionalized precursors.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., cyclopropyl CH, thiophene aromatic protons) and carbon connectivity .

- X-Ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the sulfonamide group relative to the thiophene-cyclopropyl moiety .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What biological activities are associated with this sulfonamide derivative?

- Methodological Answer : Preliminary studies suggest:

- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values correlated to the thiophene group’s electron-rich properties .

- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), where the sulfonamide group may inhibit carbonic anhydrase IX .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclopropylation using response surface methodology (RSM) to balance reaction time and yield .

- In-Situ Monitoring : Use TLC or HPLC to track intermediates and adjust reaction quenching points .

- Solvent Screening : Compare DMF vs. dichloromethane for sulfonamide coupling, as polar aprotic solvents enhance nucleophilicity .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. furan derivatives) to isolate contributions of specific functional groups .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed anticancer effects are mediated by carbonic anhydrase IX or off-target pathways .

- Dosage-Response Studies : Replicate assays across multiple concentrations to identify non-linear effects, addressing discrepancies in potency .

Q. What computational strategies predict the compound’s reactivity or target interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model cyclopropane ring strain and sulfonamide group stability under acidic conditions .

- Molecular Docking : Simulate binding to carbonic anhydrase IX using AutoDock Vina, focusing on hydrogen bonds between the sulfonamide and Zn in the active site .

- MD Simulations : Assess conformational flexibility in aqueous environments to guide prodrug design .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonamide coupling step?

- Solution :

- Activation of Amine Intermediate : Pre-treat the cyclopropylmethylamine with trimethylamine to enhance nucleophilicity .

- Alternative Coupling Agents : Replace sulfonyl chloride with EDC/HOBt-mediated coupling for milder conditions .

Q. What analytical techniques resolve stereochemical uncertainties in the cyclopropyl group?

- Solution :

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C-H bending modes in the cyclopropane ring .

- NOESY NMR : Detect spatial proximity between cyclopropyl CH and thiophene protons to confirm cis/trans configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.